molecular formula C17H13ClN4O B2685262 (E)-N'-(2-chlorobenzylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide CAS No. 305354-07-8

(E)-N'-(2-chlorobenzylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide

Cat. No.: B2685262
CAS No.: 305354-07-8
M. Wt: 324.77
InChI Key: QWKXSNFUFKHYKQ-YBFXNURJSA-N
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Description

(E)-N'-(2-chlorobenzylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide is a pyrazole-carbohydrazide derivative of significant interest in medicinal chemistry research, particularly for investigating new therapeutic approaches for Type 2 diabetes mellitus. Its primary research value lies in its potent inhibitory activity against the carbohydrate-hydrolyzing enzymes α-glucosidase and α-amylase . Inhibiting these enzymes is a established therapeutic strategy to manage postprandial hyperglycemia by delaying the digestion of dietary carbohydrates and the subsequent absorption of glucose . Molecular docking studies of closely related structural analogs suggest that this class of compounds exerts its effect by forming multiple stable interactions with the active sites of these enzymatic targets, potentially leading to a higher inhibitory potency compared to standard drugs like acarbose . Beyond its antidiabetic potential, pyrazole-carbohydrazide derivatives are also explored for a broad spectrum of other biological activities in preclinical research, including antioxidant and anticancer effects, highlighting their versatility as a pharmacophore in drug discovery . This product is intended for research and development applications in a laboratory setting only.

Properties

IUPAC Name

N-[(E)-(2-chlorophenyl)methylideneamino]-3-phenyl-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN4O/c18-14-9-5-4-8-13(14)11-19-22-17(23)16-10-15(20-21-16)12-6-2-1-3-7-12/h1-11H,(H,20,21)(H,22,23)/b19-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWKXSNFUFKHYKQ-YBFXNURJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N’-(2-chlorobenzylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide typically involves the condensation reaction between 2-chlorobenzaldehyde and 3-phenyl-1H-pyrazole-5-carbohydrazide. The reaction is usually carried out in the presence of an acid catalyst, such as acetic acid, under reflux conditions. The reaction mixture is heated to promote the formation of the Schiff base, resulting in the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-N’-(2-chlorobenzylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.

    Substitution: The chlorobenzylidene moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the pyrazole ring.

    Reduction: Corresponding amine derivatives.

    Substitution: Substituted products with various functional groups replacing the chlorine atom.

Scientific Research Applications

(E)-N’-(2-chlorobenzylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its bioactive properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-N’-(2-chlorobenzylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the pyrazole ring and the chlorobenzylidene moiety allows for interactions with various biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Effects on the Benzylidene Group

The biological and physicochemical properties of pyrazole-carbohydrazides are highly dependent on substituents. Key comparisons include:

Compound Name Substituent on Benzylidene Key Features Reference
(E)-N'-(2-chlorobenzylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide 2-chloro Enhanced lipophilicity; potential for π-π stacking with aromatic residues
(E)-N’-(2,4-dichlorobenzylidene)-5-phenyl-1H-pyrazole-3-carbohydrazide (E-DPPC) 2,4-dichloro Increased electron-withdrawing effects; improved thermal stability
(E)-N’-(4-methoxybenzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide (E-MBPC) 4-methoxy Electron-donating group; may enhance solubility and hydrogen bonding
(E)-N’-(4-(dimethylamino)benzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide (E-MABPC) 4-dimethylamino Strong electron-donating effects; potential for charge-transfer interactions

Key Insights :

  • Electron-donating groups (e.g., OCH₃, N(CH₃)₂) improve solubility and may modulate binding affinity via hydrogen bonding .

Spectroscopic and Computational Studies

Spectroscopic Characterization
  • FT-IR : Stretching vibrations of C=N (1591–1622 cm⁻¹) and N-H (3249 cm⁻¹) confirm hydrazide formation .
  • ¹H-NMR : Aromatic protons resonate at δ 7.2–8.1 ppm, while the imine proton (CH=N) appears as a singlet near δ 8.5 ppm .
DFT Calculations

For E-DPPC (a structural analog):

  • HOMO-LUMO Gap : 4.2 eV (gas phase), reduced to 3.8 eV in aqueous solution due to solvation effects .

X-ray Diffraction Studies

  • E-configuration : Unambiguously confirmed in analogs like E-DPPC using SHELXL .
  • Packing Interactions : Chlorine atoms participate in C–H···Cl and π···Cl interactions, stabilizing the crystal lattice .

Biological Activity

(E)-N'-(2-chlorobenzylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide is a compound that has shown significant promise in various biological applications, particularly in the fields of medicinal chemistry and pharmacology. Its unique structural features, including a pyrazole ring and a chlorobenzylidene moiety, contribute to its diverse biological activities.

Chemical Structure and Synthesis

The compound can be synthesized through a condensation reaction between 2-chlorobenzaldehyde and 3-phenyl-1H-pyrazole-5-carbohydrazide, typically using an acid catalyst like acetic acid under reflux conditions. This reaction promotes the formation of a Schiff base, leading to the desired product.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been evaluated against various bacterial strains, demonstrating significant inhibition of growth. For instance, studies have shown that it can effectively inhibit both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent in clinical settings.

Anticancer Properties

The compound has also been investigated for its anticancer activity. In vitro studies have revealed that it can induce apoptosis in cancer cell lines by modulating key signaling pathways involved in cell survival and proliferation. For example, it has been reported to affect the expression of proteins related to apoptosis and cell cycle regulation, leading to reduced viability of cancer cells .

Enzyme Inhibition

This compound has shown significant inhibitory effects on enzymes such as α-glucosidase and α-amylase, which are crucial in carbohydrate metabolism. This property suggests potential applications in managing diabetes by controlling blood sugar levels.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The pyrazole ring and chlorobenzylidene moiety facilitate binding to various enzymes and receptors, modulating their activity. This interaction can lead to alterations in metabolic pathways, contributing to its antimicrobial and anticancer effects.

Case Studies

Several studies have highlighted the efficacy of this compound:

  • Antimicrobial Study : A study conducted by researchers demonstrated that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics.
  • Anticancer Evaluation : In a study focusing on human breast cancer cells (MCF-7), the compound was shown to induce apoptosis through caspase activation, with IC50 values indicating high potency compared to conventional chemotherapeutics .

Summary of Research Findings

Biological ActivityObservationsReferences
AntimicrobialInhibits growth of Gram-positive and Gram-negative bacteria
AnticancerInduces apoptosis in cancer cell lines; modulates key signaling pathways
Enzyme InhibitionSignificant inhibition of α-glucosidase and α-amylase

Q & A

Q. What are the standard synthetic routes for (E)-N'-(2-chlorobenzylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide, and how is the product characterized?

  • Methodological Answer : The compound is synthesized via condensation reactions between 3-phenyl-1H-pyrazole-5-carbohydrazide and 2-chlorobenzaldehyde under reflux in ethanol or methanol. The reaction is typically monitored by TLC. Post-synthesis, characterization involves:
  • FT-IR : To confirm functional groups (e.g., C=N stretch at ~1600 cm⁻¹, N-H stretch at ~3200 cm⁻¹) .
  • ¹H-NMR : Peaks for the imine proton (δ ~8.5 ppm), aromatic protons (δ ~6.5–8.0 ppm), and pyrazole NH (δ ~10–12 ppm) are critical for structural validation .
  • ESI-MS : Molecular ion peaks ([M+H]⁺) are used to verify molecular weight .
  • Single-crystal X-ray diffraction : Provides definitive proof of the (E)-configuration and molecular geometry .

Q. How is X-ray crystallography applied to determine the molecular structure of this compound?

  • Methodological Answer : Single crystals are grown via slow evaporation of a saturated solution (e.g., ethanol/DMF). Data collection is performed using a diffractometer (Mo-Kα radiation, λ = 0.71073 Å). Structure refinement uses SHELXL (for small molecules) to model atomic positions, thermal parameters, and hydrogen bonding. Key outputs include:
  • Bond lengths/angles : Confirm planarity of the hydrazone moiety (C=N-N-C) .
  • Dihedral angles : Between pyrazole and benzylidene rings (e.g., ~10–20°) .
  • Intermolecular interactions : Weak C–H⋯N or C–H⋯π interactions stabilize crystal packing .

Advanced Research Questions

How do hybrid DFT calculations (e.g., B3LYP/6-311 G ) contribute to understanding the electronic properties of this carbohydrazide derivative?**

  • Methodological Answer : DFT calculations at the B3LYP/6-311 G level are performed to:
  • Optimize geometry : Compare gas-phase and solvated (IEFPCM model) structures .
  • Frontier molecular orbitals (FMOs) : HOMO-LUMO gaps (~4–5 eV) predict reactivity and charge transfer potential .
  • Natural Bond Orbital (NBO) analysis : Quantifies hyperconjugation (e.g., LP(N) → σ*(C-N)) stabilizing the hydrazone linkage .
  • Electrostatic potential maps : Identify nucleophilic/electrophilic sites for docking or reactivity studies .

Q. What methodological approaches are used in molecular docking studies to predict the biological activity of this compound?

  • Methodological Answer : Docking workflows include:
  • Protein preparation : Fetch target structures (e.g., ERAP1, DNA gyrase) from the PDB; optimize hydrogen bonding networks .
  • Ligand preparation : Generate 3D conformers of the compound and assign partial charges (e.g., Gasteiger-Marsili method) .
  • Grid generation : Define active sites using residues critical for function (e.g., Tyr438 in ERAP1) .
  • Scoring functions : AutoDock Vina or Glide score binding affinities (ΔG ~-8 to -10 kcal/mol) .
  • Validation : Compare with known inhibitors (e.g., thimerosal for ERAP1) and analyze pose reproducibility .

Q. How can researchers analyze structure-activity relationships (SAR) to optimize the bioactivity of pyrazole-carbohydrazide derivatives?

  • Methodological Answer : SAR studies involve:
  • Substituent variation : Modify the benzylidene (e.g., 4-Cl vs. 4-OCH₃) or pyrazole (e.g., 3-phenyl vs. 5-methyl) groups .
  • Biological assays : Test against targets (e.g., DNA gyrase IC₅₀ = 0.15–0.25 µg/mL) .
  • QSAR models : Use descriptors like logP, polar surface area, and HOMO energies to correlate with activity .
  • Docking-guided optimization : Prioritize derivatives with improved hydrogen bonding (e.g., –Cl substituents enhancing hydrophobic interactions) .

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